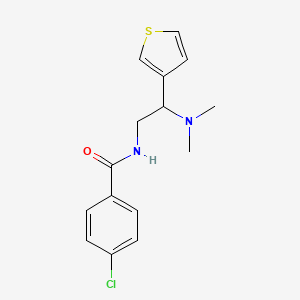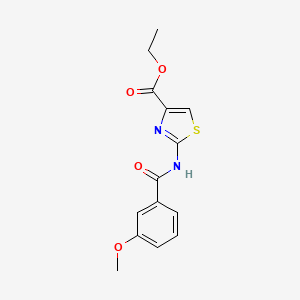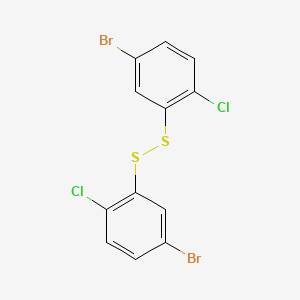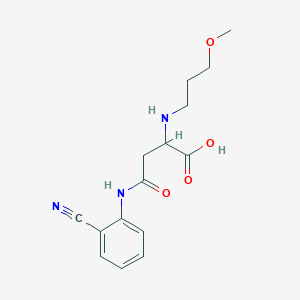
4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The scientific interest in 4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide primarily revolves around its structural analysis and potential in synthesis. For instance, the study of crystal structures of related thiophene derivatives has revealed insights into their molecular interactions and stability, which are crucial for understanding their reactivity and potential applications in materials science or drug design. The crystal structure of a closely related compound demonstrated the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions, highlighting the compound's potential for forming stable molecular complexes (P. Sharma et al., 2016).
Synthetic Utility
The synthetic utility of related compounds is another area of significant research interest. Studies have explored the reactivity of thiophene derivatives toward the formation of various heterocyclic compounds, indicating their versatility as precursors in organic synthesis. For example, the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters has been investigated, leading to the synthesis of diverse heterocyclic derivatives, showcasing the potential of thiophene derivatives in heterocyclic synthesis (R. Mohareb et al., 2004).
Biological Activity
Additionally, the biological activities of thiophene and benzamide derivatives have been examined, with some studies focusing on their antitrypanosomal activity and toxicity against specific models. Although not directly related to this compound, these studies highlight the broader interest in understanding the biological implications of structurally similar compounds. For instance, the synthesis and characterization of thioamides have been undertaken to evaluate their trypanocidal activity, providing insights into the potential therapeutic applications of thiophene derivatives (Finagnon H. Agnimonhan et al., 2012).
Antimicrobial and Antitubercular Applications
The antimicrobial and antitubercular activities of benzamide derivatives, including those with thiophene moieties, have also been a subject of study. Research into novel benzamide scaffolds has shown promising antitubercular activity, suggesting potential applications in the treatment of tuberculosis. The ultrasound-assisted synthesis of specific benzamide derivatives has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis, underscoring the importance of thiophene and benzamide derivatives in developing new antimicrobial agents (Urja D. Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGVBZNFUKNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)
![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)


![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)





![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)
